
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is an organosilane compound that features both triethoxysilyl and trimethoxysilyl functional groups. This compound is known for its ability to act as a coupling agent, which helps in forming durable bonds between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 3-(trimethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triethoxysilyl)propylamine+3-(Trimethoxysilyl)propyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity. The reaction is typically carried out in a solvent such as toluene or dichloromethane, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea undergoes various chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, forming silanols.
Condensation: The hydrolyzed silanols can further condense to form siloxane bonds.
Substitution: The compound can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanols.
Condensation: Siloxane polymers.
Substitution: Various substituted organosilanes.
科学研究应用
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to improve their mechanical properties and durability.
作用机制
The mechanism of action of N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea involves the hydrolysis of the silane groups to form silanols, which can then condense to form siloxane bonds. These bonds create a strong and durable interface between organic and inorganic materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to enhance adhesion and compatibility.
相似化合物的比较
Similar Compounds
- N,N’-Bis(3-trimethoxysilylpropyl)ethylenediamine
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-3-(Triethoxysilylpropyl)-N-3-(trimethoxysilyl-propyl)urea is unique due to the presence of both triethoxysilyl and trimethoxysilyl groups, which provide enhanced hydrolytic stability and improved adhesion properties compared to other similar compounds. This dual functionality allows it to be used in a wider range of applications, making it a versatile and valuable compound in various fields.
属性
分子式 |
C16H38N2O7Si2 |
|---|---|
分子量 |
426.65 g/mol |
IUPAC 名称 |
1-(3-triethoxysilylpropyl)-1-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C16H38N2O7Si2/c1-7-23-27(24-8-2,25-9-3)15-11-13-18(16(17)19)12-10-14-26(20-4,21-5)22-6/h7-15H2,1-6H3,(H2,17,19) |
InChI 键 |
KUSIHIMSYBNTGX-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCN(CCC[Si](OC)(OC)OC)C(=O)N)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)

![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
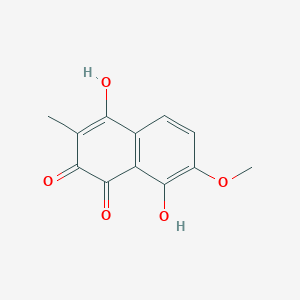
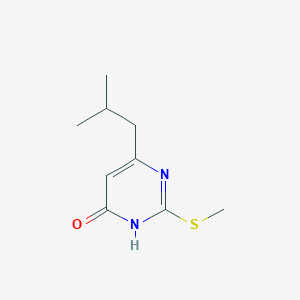
![(3R,5S,8R,9R,10S,13S,14S)-13-ethyl-3-hydroxy-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B15292064.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
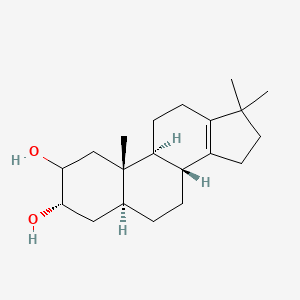
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
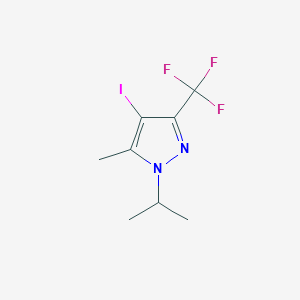
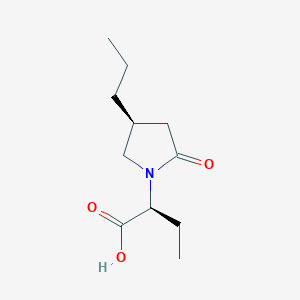
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292096.png)
